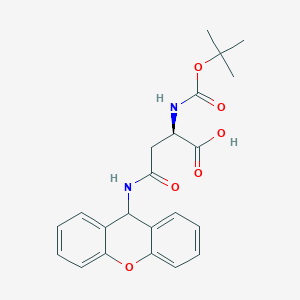

Boc-D-Asn(Xan)-OH

Description

Contextualization of Protected Amino Acid Derivatives in Modern Organic Synthesis

In modern organic synthesis, particularly in the construction of complex polyfunctional molecules like peptides, protecting groups are indispensable. nih.govresearchgate.net Amino acids, the constituent units of peptides, possess at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). masterorganicchemistry.com To form a specific peptide sequence, these groups must react in a controlled manner. masterorganicchemistry.com Without protection, a chaotic polymerization would occur, leading to a mixture of undesired products. nih.govmasterorganicchemistry.com

Protected amino acid derivatives are versions of amino acids where one or more reactive groups are temporarily masked. nih.gov This masking prevents unwanted side reactions during the formation of a peptide bond between the unprotected carboxylic acid of one amino acid and the unprotected amino group of another. masterorganicchemistry.com The choice of protecting groups is crucial; they must be stable under the conditions of peptide coupling but easily and selectively removable without damaging the newly formed peptide. researchgate.net This strategy of protection and deprotection is a cornerstone of peptide chemistry, enabling the synthesis of complex peptides with defined sequences and structures. nih.gov

Significance of the Boc-Strategy in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), a method developed by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. peptide.com One of the foundational strategies in SPPS is the Boc/Bzl (tert-butoxycarbonyl/benzyl) method. peptide.comseplite.com In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. seplite.comamericanpeptidesociety.org

The Boc group is stable under the conditions required for peptide bond formation but can be readily removed with a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.comchempep.com After the Boc group is cleaved, the newly freed amino group on the resin-bound peptide is neutralized, making it ready to couple with the next Boc-protected amino acid. peptide.com Side chains of other amino acids in the sequence are typically protected with more robust, benzyl-based groups, which require a much stronger acid, such as hydrofluoric acid (HF), for their removal at the final cleavage step. peptide.compeptide.com While the Fmoc (fluorenylmethyloxycarbonyl) strategy has become more common due to its milder deprotection conditions, the Boc strategy remains valuable, particularly for synthesizing short peptides or sequences prone to side reactions under the basic conditions used in Fmoc chemistry. americanpeptidesociety.org

Table 1: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| N-α Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org | Base (e.g., Piperidine) americanpeptidesociety.org |

| Side-Chain Protection | Typically Benzyl-based (acid-labile) peptide.com | Typically tert-Butyl-based (acid-labile) peptide.com |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) peptide.com | Acid (e.g., TFA) nih.gov |

| Orthogonality | Not fully orthogonal (both groups acid-labile) peptide.com | Fully orthogonal (base-labile vs. acid-labile) peptide.com |

Role of Asparagine Side-Chain Protection in Peptide Elongation and Structural Integrity

The amino acid asparagine (Asn) presents a specific challenge during peptide synthesis. peptide.com Its side chain contains a primary amide (-CONH₂) which, if left unprotected, is susceptible to a significant side reaction. journals.co.za During the activation of the carboxylic acid group for peptide bond formation, particularly with carbodiimide (B86325) reagents, the side-chain amide can dehydrate to form a nitrile (β-cyano-alanine). peptide.comscite.ai This irreversible modification terminates the peptide chain and introduces a non-natural amino acid, compromising the integrity of the final peptide.

To prevent this, the asparagine side chain is protected. In Boc-based SPPS, the Xanthyl (Xan) group is a commonly used protecting group for this purpose. peptide.compeptide.com The Xan group effectively shields the amide from dehydration during the coupling step. peptide.com An additional benefit of the Xan group is that it improves the solubility of the Boc-Asn derivative, which can otherwise be poor. peptide.comgoogle.com The Xan group is acid-labile and is typically removed by TFA, the same reagent used to remove the N-α-Boc group. peptide.com While this means the side-chain protection is lost in subsequent coupling steps, its primary role is to prevent dehydration during the critical activation and coupling of the asparagine residue itself. peptide.com

Stereochemical Implications of D-Amino Acid Incorporation in Peptide Research

Naturally occurring amino acids are almost exclusively in the L-stereoisomer form. lifetein.com Boc-D-Asn(Xan)-OH, however, contains the D-enantiomer of asparagine. The incorporation of D-amino acids into a peptide chain has profound stereochemical and, consequently, biological implications. rsc.org

One of the most significant advantages of including D-amino acids is the enhanced stability of the resulting peptide. lifetein.com Proteolytic enzymes, which are chiral and evolved to recognize and degrade peptides made of L-amino acids, are generally unable to cleave peptide bonds involving D-amino acids. lifetein.com This resistance to enzymatic degradation significantly increases the peptide's half-life in biological systems, a crucial attribute for therapeutic peptides. lifetein.comnih.gov

Furthermore, the introduction of a D-amino acid can induce specific secondary structures. rsc.org The altered stereochemistry can promote the formation of turns, such as β-turns, which can stabilize a peptide's conformation. nih.gov This conformational rigidity can enhance the peptide's binding affinity to its target receptor or enzyme. lifetein.com By altering the three-dimensional shape, D-amino acids can lead to peptides with unique or improved biological activities compared to their all-L counterparts. lifetein.commdpi.com

Table 2: Chemical Compound Information for this compound

| Identifier | Value |

|---|---|

| Chemical Name | N-α-tert-Butyloxycarbonyl-N-γ-xanthyl-D-asparagine iris-biotech.dechemimpex.com |

| Synonym | This compound chemimpex.com |

| CAS Number | 200192-48-9 iris-biotech.desiddhivinayakaspechem.com |

| Molecular Formula | C₂₂H₂₄N₂O₆ iris-biotech.dechemimpex.com |

| Molecular Weight | 412.44 g/mol sigmaaldrich.com |

| Appearance | White powder chemimpex.comsiddhivinayakaspechem.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym | Role/Context |

|---|---|---|

| N-α-tert-Butyloxycarbonyl-N-γ-xanthyl-D-asparagine | This compound | Main subject; protected amino acid derivative |

| tert-Butyloxycarbonyl | Boc | N-α-amino protecting group |

| Xanthyl | Xan | Asparagine side-chain protecting group |

| Trifluoroacetic acid | TFA | Reagent for Boc and Xan group removal |

| Hydrofluoric acid | HF | Reagent for final peptide cleavage from resin |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Alternative N-α-amino protecting group |

| Piperidine | Reagent for Fmoc group removal | |

| Asparagine | Asn | Amino acid with an amide side chain |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDQLXBNMRJMR-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthesis and Derivatization of Boc D Asn Xan Oh

Synthetic Pathways for Nα-Boc Protection of D-Asparagine

The first step in the synthesis is the protection of the α-amino group of D-asparagine with a tert-butoxycarbonyl (Boc) group. chemimpex.com This protective measure is fundamental in peptide synthesis, as it renders the amino group unreactive during subsequent coupling reactions. chemimpex.com

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, in the presence of a base. bzchemicals.com The reaction is commonly carried out in an aqueous or anhydrous solvent system. The amine nucleophile attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a t-butyl carbonate, which then decomposes into carbon dioxide and t-butoxide. A base, such as triethylamine, is used to neutralize the protonated amine. bzchemicals.com

| Reagent/Condition | Role in Reaction |

| D-Asparagine | Starting amino acid |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc group donor |

| Base (e.g., Triethylamine) | Proton scavenger |

| Solvent (e.g., Tetrahydrofuran) | Reaction medium |

This table outlines the primary reagents and their functions in the Nα-Boc protection of D-asparagine.

To improve the efficiency and selectivity of the Boc protection, various methodological optimizations have been explored. These include the use of different catalytic systems and reaction conditions. For instance, iodine has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org Another approach involves using perchloric acid adsorbed on silica (B1680970) gel as a reusable and efficient catalyst for this transformation. organic-chemistry.org These optimized methods aim to achieve high yields and purity of the desired Nα-Boc-D-asparagine. chemimpex.com

Strategies for Nγ-Xanthyl Side-Chain Protection of Asparagine

Following the protection of the α-amino group, the side-chain amide of asparagine is protected with a xanthyl (Xan) group. This protection is crucial for preventing dehydration of the amide side chain to a nitrile, a common side reaction when using carbodiimide (B86325) coupling reagents in peptide synthesis. peptide.compeptide.com The xanthyl group also enhances the solubility of the asparagine derivative in organic solvents. peptide.compeptide.comchemimpex.com

The installation of the xanthyl group is typically achieved through an acid-catalyzed reaction between Nα-Boc-D-asparagine and a xanthydrol precursor. nih.gov In this reaction, the side-chain amide nitrogen acts as a nucleophile, attacking the xanthyl cation generated in situ under acidic conditions. The use of an acid catalyst, such as hydrochloric acid, facilitates the reaction by protonating the amide, thereby increasing its electrophilicity for the attack by xanthydrol.

Analytical Approaches for Purity and Configuration Control of Boc-D-Asn(Xan)-OH

Ensuring the chemical purity and correct stereochemical configuration of this compound is paramount for its use in peptide synthesis. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. sigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC can be used to separate the desired product from starting materials and by-products. nih.gov Chiral HPLC, utilizing chiral stationary phases such as protein-based or macrocyclic antibiotic-based columns, is essential for determining the enantiomeric purity. tandfonline.com This is critical to ensure that the D-configuration of the asparagine is maintained and to quantify any unwanted L-isomer. tandfonline.com It has been demonstrated that even small amounts, as low as 0.15%, of the undesired enantiomer can be detected using these methods. tandfonline.com

Other analytical methods include:

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing purity. sigmaaldrich.comsigmaaldrich.com

Infrared (IR) Spectroscopy: Used to confirm the presence of the characteristic functional groups in the molecule. sigmaaldrich.com

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, including the potential for chiral differentiation using chiral solvating agents or metal-organic frameworks. amazonaws.com

Optical Rotation: Measures the rotation of plane-polarized light by the chiral molecule, providing a macroscopic confirmation of its enantiomeric identity. chemimpex.comsigmaaldrich.com

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of enantiomers. sigmaaldrich.comsigmaaldrich.comnih.govtandfonline.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity check. sigmaaldrich.comsigmaaldrich.com |

| Infrared (IR) Spectroscopy | Functional group identification. sigmaaldrich.com |

| Mass Spectrometry (MS) | Molecular weight determination and identification. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and chiral analysis. amazonaws.com |

| Optical Rotation | Confirmation of stereochemical configuration. chemimpex.comsigmaaldrich.com |

This interactive table summarizes the key analytical techniques used for the quality control of this compound.

Chromatographic Methodologies for Product Assessment

The purity of this compound is a critical parameter, directly impacting the fidelity of peptide synthesis. Chromatographic techniques are the primary tools for quantifying purity and identifying any synthesis-related impurities.

Thin-Layer Chromatography (TLC) is frequently employed as a rapid, qualitative method to monitor the progress of the synthesis and for preliminary purity assessment of the final product. For instance, quality control specifications for Boc-L-Asn(Xan)-OH, the corresponding enantiomer, often require a purity of ≥ 98% as determined by two different TLC systems, demonstrating its utility in detecting a range of potential impurities. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), stands as the definitive quantitative method for purity assessment. This technique separates the target compound from by-products and starting materials based on differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.gov The purity is determined by calculating the area percentage of the main product peak. sigmaaldrich.com In the context of peptide synthesis, RP-HPLC is also used to monitor the progress of coupling reactions and for the purification of the final peptides. google.com

Table 2.3.1: Summary of Chromatographic Conditions for Purity Assessment of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Varies (e.g., Chloroform/Methanol mixtures) | Rapid reaction monitoring and qualitative purity check. sigmaaldrich.com |

| Reversed-Phase HPLC (RP-HPLC) | C18 Silica | Acetonitrile/Water gradient with an additive like Trifluoroacetic Acid (TFA). nih.gov | Quantitative purity determination (assay). sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Techniques for Structural Verification (excluding inherent spectral data)

Following synthesis and purification, spectroscopic techniques are essential for verifying the chemical structure of this compound. These methods confirm that the correct molecular structure has been formed, including the presence of the crucial protecting groups.

Infrared (IR) Spectroscopy is used to confirm the identity of the compound by identifying its key functional groups. The analysis verifies the presence of characteristic vibrations for the N-H, C=O (from the Boc group, carboxylic acid, and amides), and C-O-C (ether) bonds, which collectively define the molecule's core structure. sigmaaldrich.com

Mass Spectrometry (MS) serves to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI-MS) provide a precise mass-to-charge ratio, which must correspond to the calculated molecular weight of this compound (412.44 g/mol ). sigmaaldrich.comuni.lu This analysis is fundamental to verifying that the correct product was obtained from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, offers a detailed map of the molecule's atomic framework. It is used to confirm the connectivity of atoms and the chemical environment of the protons and carbons, thereby providing definitive proof of the compound's structure, including the successful installation of both the Boc and xanthenyl (Xan) protecting groups. beilstein-journals.org

Table 2.3.2: Overview of Spectroscopic Techniques for Structural Verification

| Technique | Information Provided | Purpose in Analysis |

|---|---|---|

| Infrared (IR) Spectroscopy | Presence of functional groups (amides, carbamate, carboxylic acid, ether). sigmaaldrich.com | Confirms the basic structural components are present. |

| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Verifies the correct molecular formula. uni.lu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic connectivity and chemical environment. beilstein-journals.org | Provides definitive structural elucidation and confirmation. |

Enantiomeric Purity Determination to Ensure D-Isomer Integrity

Ensuring the enantiomeric purity of this compound is paramount, as the presence of the opposite (L) enantiomer can lead to the formation of undesired diastereomeric peptides during synthesis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most powerful and widely used technique for determining enantiomeric purity. This method involves a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times and thus their separation. libretexts.org Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving the enantiomers of N-protected amino acids. sigmaaldrich.comtandfonline.comwindows.net For Boc-protected amino acids, reversed-phase conditions are often the most effective. sigmaaldrich.com The ability to achieve baseline separation allows for the quantification of even trace amounts of the unwanted L-isomer. tandfonline.comphenomenex.com

Polarimetry is a classical method used to measure the optical rotation of the compound. A pure enantiomer will rotate the plane of polarized light in a specific direction and magnitude. While the literature value for the L-isomer, Boc-L-Asn(Xan)-OH, is a positive rotation, the pure D-isomer is expected to exhibit a negative rotation of a similar magnitude. sigmaaldrich.com This measurement provides a good indication of enantiomeric purity but is often supplemented by chiral HPLC for more precise quantification. libretexts.org

An alternative approach involves derivatization with a chiral agent . The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral RP-HPLC. libretexts.orgmdpi.com

Table 2.3.3: Methods for Enantiomeric Purity Determination of this compound

| Technique | Principle | Key Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). libretexts.org | High accuracy and sensitivity for quantifying enantiomeric excess. phenomenex.com |

| Polarimetry | Measurement of the rotation of plane-polarized light. sigmaaldrich.com | Rapid, non-destructive, and provides fundamental evidence of chirality. |

| Derivatization followed by HPLC | Conversion of enantiomers into separable diastereomers using a chiral reagent. researchgate.net | Allows separation on standard (achiral) HPLC columns. libretexts.org |

Iii. Application of Boc D Asn Xan Oh in Solid Phase Peptide Synthesis Spps

Strategic Integration into Boc-Based SPPS Protocols

Boc-based SPPS, a well-established methodology, relies on the tert-butyloxycarbonyl (Boc) group for N-terminal protection and various acid-labile groups for side-chain protection. Boc-D-Asn(Xan)-OH fits seamlessly into this strategy. The Boc group on the α-amino terminus is readily cleaved by moderate acidic conditions, typically trifluoroacetic acid (TFA), allowing for sequential coupling of amino acids peptide.compeptide.comdu.ac.inpeptide.comorganic-chemistry.orgresearchgate.net. The xanthyl (Xan) group serves as a protective shield for the asparagine side-chain amide peptide.compeptide.compeptide.compeptide.compeptide.comajol.infobiosynth.com. This dual protection is essential for maintaining the integrity of the asparagine residue throughout the synthesis process. The xanthyl group also contributes to improved solubility of the amino acid derivative in common organic solvents used in SPPS, such as DMF and DCM peptide.compeptide.com. In Boc SPPS, the xanthyl group is typically removed concurrently with the Boc group during the final cleavage step or during intermediate deprotection steps using acidic conditions peptide.compeptide.com.

Activation and Coupling Procedures for this compound Residues

The successful incorporation of this compound into a growing peptide chain involves careful activation of its carboxyl group and subsequent coupling to the free N-terminus of the resin-bound peptide.

A significant challenge in peptide synthesis involving unprotected asparagine or glutamine is the dehydration of the side-chain amide to a nitrile (β-cyanoalanine) under activating conditions, particularly with carbodiimide (B86325) reagents peptide.compeptide.comajol.infonih.gov. The xanthyl group on this compound effectively mitigates this by sterically and electronically shielding the amide nitrogen, thereby preventing its participation in dehydration reactions peptide.compeptide.com. This protection is crucial, especially in longer peptides where the asparagine residue might be repeatedly exposed to coupling reagents peptide.compeptide.com.

Various coupling reagents and additives can be employed for the activation and coupling of this compound. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and enhance reaction rates peptide.comluxembourg-bio.com. Other highly efficient reagents such as HATU, HBTU, and BOP are also utilized, often in conjunction with bases like N,N-diisopropylethylamine (DIPEA) for in situ neutralization and rapid coupling researchgate.netpnas.org. The choice of coupling reagent and conditions can influence the reaction kinetics, with optimized protocols aiming for complete coupling within a short timeframe to minimize side reactions researchgate.netpnas.org.

Table 1: Common Coupling Reagents and Additives in SPPS

| Coupling Reagent | Additive(s) | Typical Application/Benefit | Notes |

| DCC | HOBt | Cost-effective, widely used | Can lead to DCU byproduct; HOBt suppresses racemization. |

| HBTU/HATU | DIPEA | High efficiency, rapid coupling | Often used for difficult sequences; can be expensive. |

| BOP | DIPEA | Efficient coupling | Can generate hexamethylphosphoramide (B148902) (HMPA), a carcinogen. |

Beyond dehydration, other potential side reactions during peptide bond formation include racemization of the amino acid, acylation of reactive side chains, or incomplete coupling leading to deletion sequences. The presence of the Boc and Xan protecting groups on this compound inherently minimizes several of these issues. The Boc group itself helps suppress racemization during activation biosynth.comnih.gov. The xanthyl group protects the amide, preventing its involvement in unwanted reactions. Careful selection of coupling reagents, optimized reaction times, and appropriate wash steps are critical to ensure high coupling efficiency and minimize the formation of deletion or modified sequences peptide.comresearchgate.netnih.govpnas.org.

Deprotection Kinetics and Mechanisms of Boc and Xanthyl Groups

The removal of protecting groups is a critical step in SPPS, allowing for the sequential elongation of the peptide chain and, ultimately, the release of the final product.

Both the Boc and xanthyl protecting groups are acid-labile, which is a key feature for their use in Boc-based SPPS peptide.comdu.ac.inpeptide.compeptide.combiosynth.comnih.govmdpi.com. The Boc group is typically removed using moderate acidic conditions, such as 50% TFA in dichloromethane (B109758) (DCM) peptide.compeptide.comresearchgate.netpnas.orgmdpi.com. The xanthyl group is also acid-labile and is generally cleaved under similar acidic conditions peptide.compeptide.com. In many Boc-based SPPS protocols, the strong acid treatment used for final cleavage from the resin, often anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), simultaneously removes both the Boc and xanthyl groups, along with other acid-labile side-chain protecting groups peptide.compeptide.comdu.ac.inpeptide.com.

Table 2: Protecting Group Removal Conditions in Boc-SPPS

| Protecting Group | Removal Reagent(s) | Typical Conditions | Notes |

| Boc (Nα) | Trifluoroacetic Acid (TFA) | 50% TFA in DCM, RT | Cleaves readily; forms tert-butyl cation, requiring scavengers for sensitive residues. |

| Xanthyl (Xan) (Side Chain Amide) | Trifluoroacetic Acid (TFA) | 50% TFA in DCM, RT (often with Boc) | Acid-labile, removed concurrently with Boc. |

| Benzyl (B1604629) (Bn) (Side Chain) | Anhydrous HF, TFMSA | Strong acid, RT or 0°C | Requires harsher conditions than Boc; often removed during final cleavage. |

Impact on Overall Peptide Synthesis Efficiency and Product Quality

Influence on Crude Peptide Purity Profiles

Compound Properties of this compound

| Property | Value | Source |

| CAS Number | 65420-40-8 | peptide.comsigmaaldrich.com |

| Molecular Formula | C22H24N2O6 | sigmaaldrich.com |

| Molecular Weight | 412.44 g/mol | |

| Melting Point | 176°C | |

| Purity (HPLC/TLC) | ≥98.0% | sigmaaldrich.com |

| Optical Rotation | +7.5° to +10.5° (c=1, MeOH) | sigmaaldrich.com |

| Solubility | Soluble in DMF, DMSO | |

| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.com |

| Storage Temperature | 2-30°C | sigmaaldrich.com |

Iv. Comparative Analysis of Asparagine Side Chain Protecting Group Strategies

Comparative Study of Xanthyl (Xan) vs. Trityl (Trt) Protection in Boc-SPPS

In Boc-SPPS, the primary goal for asparagine side-chain protection is to prevent the dehydration of its amide group, which can lead to the formation of cyanoalanine, and to improve the solubility of the protected amino acid derivative.

The Xanthyl (Xan) group is a commonly employed protecting group for the asparagine amide in Boc-SPPS peptide.compeptide.comsigmaaldrich.comiris-biotech.de. It is acid-labile and typically removed concurrently with the N-terminal Boc group using trifluoroacetic acid (TFA) peptide.comsigmaaldrich.com. This co-lability is generally acceptable within the Boc strategy, as the final cleavage step removes all acid-labile protecting groups. The use of Xan protection is known to avoid the risk of cyanoalanine formation, especially when employing uronium coupling reagents sigmaaldrich.comnih.gov. Furthermore, the xanthyl group enhances the solubility of asparagine derivatives, which can otherwise exhibit poor solubility in common SPPS solvents peptide.compeptide.compeptide.com.

The Trityl (Trt) group is predominantly utilized as a side-chain protecting group for asparagine and glutamine within the fluorenylmethoxycarbonyl (Fmoc) SPPS strategy peptide.comiris-biotech.depeptide.com. While Trt is also acid-labile, its primary application context is Fmoc chemistry, where it is removed alongside other acid-labile side-chain protecting groups by TFA during the final cleavage step. Direct comparative studies of Xan versus Trt specifically within the Boc-SPPS framework are less prevalent, as Xan is the established choice for this methodology.

| Protecting Group | Primary SPPS Strategy | Side Chain Function Protected | Lability | Typical Removal Conditions | Key Benefit in Asn/Gln |

| Xanthyl (Xan) | Boc-SPPS | Amide Nitrogen | Acid-labile | TFA | Prevents dehydration, improves solubility |

| Trityl (Trt) | Fmoc-SPPS | Amide Nitrogen | Acid-labile | TFA | Prevents dehydration, improves solubility |

Evaluation against Alternative Asparagine Side-Chain Protecting Groups

Beyond Xanthyl, other protecting groups have been developed to address the challenges associated with asparagine side-chain protection.

Several benzhydryl-derived groups have been explored for asparagine side-chain protection in Boc-SPPS, aiming to mitigate dehydration and improve solubility.

The 1-Tetralinyl (Tet) group has been successfully employed in Boc-SPPS for asparagine protection. Studies have demonstrated its efficacy in preventing the dehydration side reaction ajol.infojournals.co.za. In one application, the tetralinyl group was found to be partially cleaved under strong acidic conditions (TFMSA-TFA-thioanisole-EDT), while benzyl (B1604629) groups on cysteine remained intact, indicating a differential lability that can be advantageous in specific cleavage protocols ajol.info.

The 4,4'-Dimethoxybenzhydryl (Mbh) group is another carboxamide protecting group that has been developed with the goal of reducing side reactions like dehydration during peptide synthesis ajol.info. While specific comparative data directly contrasting Mbh with Xan in Boc-SPPS is limited in the provided search results, both aim to solve similar synthetic challenges.

In the context of Boc-SPPS, the term "semipermanent" often refers to protecting groups that are stable to the Boc deprotection conditions (TFA) but are removed by stronger acidic conditions (e.g., HF) during the final cleavage. For amino acids like arginine, p-toluenesulfonyl (Tos) is a common example. For asparagine, the xanthyl and tetralinyl groups are primarily designed for protection of the amide nitrogen and are typically removed under the same acidic conditions as the Boc group, making them more akin to temporary protecting groups within the Boc strategy rather than strictly semipermanent ones. Their primary function is to prevent side reactions during coupling and deprotection cycles, rather than requiring a distinct deprotection step.

Advantages and Limitations of Xanthyl Protection for Asparagine Amide Functionality in Boc-SPPS

The xanthyl (Xan) group offers significant advantages for protecting the asparagine side-chain in Boc-SPPS.

Advantages:

Prevention of Dehydration: The primary benefit of Xan protection is its ability to effectively prevent the dehydration of the asparagine amide side chain, a common side reaction that leads to the formation of undesired cyanoalanine peptide.comsigmaaldrich.comnih.gov. This is particularly important during coupling steps involving carbodiimide (B86325) reagents or when using uronium coupling agents sigmaaldrich.comnih.gov.

Limitations:

Acid Lability: While an advantage within the Boc strategy, the acid lability of Xan means it cannot be used in conjunction with other acid-labile protecting groups if selective removal of the asparagine protection is required while retaining other acid-labile groups. However, this is a general characteristic of acid-labile protecting groups within the Boc framework.

Cost and Availability: Although widely available, specialized protecting groups can sometimes be more costly than simpler alternatives, though this is not explicitly detailed as a major limitation in the provided literature.

The xanthyl group thus represents a robust and effective choice for asparagine side-chain protection in Boc-SPPS, addressing critical issues of side-reaction prevention and solubility enhancement.

Compound List:

Boc-D-Asn(Xan)-OH

Boc-Asn(Xan)-OH

N-Boc-N'-xanthyl-L-asparagine

Nα-Boc-Nγ-(9-xanthenyl)-L-asparagine

Trityl (Trt)

1-Tetralinyl (Tet)

4,4'-Dimethoxybenzhydryl (Mbh)

Boc (tert-butyloxycarbonyl)

Fmoc (9-fluorenylmethoxycarbonyl)

tBu (tert-butyl)

Bn (Benzyl)

Bzl (Benzyl)

Tos (p-toluenesulfonyl)

V. Advanced Methodological Considerations and Challenges in Utilizing Boc D Asn Xan Oh

Maintenance of Stereochemical Integrity of D-Asparagine during Synthesis Cycles

A primary concern during the incorporation of any chiral amino acid into a growing peptide chain is the maintenance of its stereochemical integrity. Racemization, the conversion of a chiral amino acid into a mixture of its D- and L-enantiomers, can occur at the activated carboxylic acid during the coupling step of peptide synthesis. nih.govhighfine.com This is particularly relevant for D-amino acids as the presence of even small amounts of the L-isomer can significantly impact the final peptide's structure and function.

The activation of the carboxyl group of Boc-D-Asn(Xan)-OH, a necessary step for peptide bond formation, can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. highfine.com The rate of racemization is influenced by several factors, including the choice of coupling reagents, the base used, and the reaction temperature. highfine.comnih.gov

To mitigate the risk of racemization when using this compound, several strategies are employed:

Use of Racemization-Suppressing Additives: The addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can minimize racemization by forming an active ester that is less prone to oxazolone formation. peptide.comwikipedia.org

Careful Selection of Coupling Reagents: Carbodiimide-based coupling reagents, when used in the presence of additives, are effective. libretexts.org Other reagents have also been developed to reduce the extent of epimerization during fragment coupling. peptide.com

Control of Reaction Conditions: Lowering the reaction temperature and using a non-excessive amount of a sterically hindered base can help to reduce the rate of racemization.

The stereochemical purity of the final peptide can be assessed using techniques such as chiral chromatography or mass spectrometry, allowing for the quantification of any diastereomeric impurities. nih.gov

Strategies for Mitigating Amide Dehydration and Aspartimide Formation in Complex Peptides

Asparagine residues, both L- and D-isomers, are susceptible to two major side reactions during peptide synthesis: amide dehydration and aspartimide formation. nih.goviris-biotech.de The xanthyl (Xan) protecting group on the side-chain amide of this compound plays a crucial role in mitigating these issues. peptide.compeptide.com

Amide Dehydration: During the activation of the carboxyl group, particularly with carbodiimide (B86325) reagents, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. nih.gov5z.com The bulky xanthyl group provides steric hindrance and electronic protection to the amide, significantly reducing the likelihood of this side reaction. peptide.com This protection is especially important during the repeated exposure to coupling reagents in the synthesis of long peptides. peptide.com

Aspartimide Formation: This is a more prevalent issue, especially in Fmoc-based solid-phase peptide synthesis (SPPS), but can also occur under certain conditions in Boc-SPPS. Aspartimide formation involves the cyclization of the peptide backbone at an aspartic acid or asparagine residue, leading to the formation of a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de This cyclic intermediate can then reopen to form a mixture of α- and β-peptides, both of which can be epimerized at the α-carbon. iris-biotech.de This side reaction is sequence-dependent and is more likely to occur at Asp-Gly or Asn-Gly sequences. iris-biotech.de

The use of a side-chain protecting group like xanthyl on the D-asparagine residue helps to prevent the initial cyclization reaction. peptide.com While the Xan group is labile to trifluoroacetic acid (TFA), which is used for Boc deprotection, its presence during the critical activation and coupling step is key to preventing this side reaction. peptide.com

| Side Reaction | Description | Mitigation Strategy with this compound |

| Amide Dehydration | Conversion of the asparagine side-chain amide to a nitrile (β-cyanoalanine) during carboxyl activation. nih.gov | The xanthyl (Xan) protecting group sterically and electronically shields the amide, preventing dehydration. peptide.com |

| Aspartimide Formation | Intramolecular cyclization of the peptide backbone at the asparagine residue, leading to α- and β-peptide impurities and racemization. iris-biotech.de | The Xan group on the side-chain amide hinders the cyclization reaction required for aspartimide formation. peptide.com |

Application in the Synthesis of D-Peptide and Retro-Inverso Peptide Analogues

The incorporation of D-amino acids, such as D-asparagine from this compound, is a key strategy in the design of peptide analogues with enhanced therapeutic potential. Peptides composed entirely or partially of D-amino acids are significantly more resistant to proteolytic degradation by naturally occurring L-specific proteases. lifetein.comwikipedia.org This increased stability leads to a longer in vivo half-life.

D-Peptides: These are peptides composed entirely of D-amino acids. A D-peptide has a mirrored three-dimensional structure compared to its L-enantiomer and can interact with biological targets in a stereospecific manner. wikipedia.org this compound is a crucial building block for the synthesis of such D-peptides, allowing for the precise placement of a D-asparagine residue within the sequence.

Retro-Inverso Peptides: These are analogues in which the sequence of the parent L-peptide is reversed, and all the L-amino acids are replaced with D-amino acids. biosyn.com This modification results in a peptide that maintains a similar spatial orientation of the side chains to the original L-peptide but has a reversed backbone direction. lifetein.combiosyn.com This "reversed" topology can mimic the binding of the parent peptide while conferring proteolytic resistance. nih.gov this compound is essential for constructing the D-amino acid backbone of retro-inverso peptides that contain an asparagine residue.

| Peptide Analogue | Description | Role of this compound |

| D-Peptide | A peptide composed of D-amino acids. wikipedia.org | Serves as the building block for introducing D-asparagine into the peptide sequence. |

| Retro-Inverso Peptide | A peptide with a reversed sequence and D-amino acids. biosyn.com | Used to incorporate D-asparagine in the reversed sequence, maintaining side-chain topology. |

Integration into Fragment Condensation and Convergent Peptide Synthesis Approaches

For the synthesis of long peptides, stepwise solid-phase synthesis can be challenging due to cumulative yield losses and the accumulation of impurities. biosynth.com Fragment condensation and convergent synthesis offer effective alternatives by synthesizing smaller, protected peptide fragments which are then coupled together. wikipedia.orgoup.comaiche.org

Fragment Condensation: In this approach, protected peptide fragments are synthesized, typically on a solid support, and then coupled to one another either in solution or on the resin. thieme-connect.com This strategy reduces the number of coupling cycles on the final, full-length peptide, simplifying purification. aiche.org

Convergent Synthesis: This is a specific strategy of fragment condensation where multiple peptide fragments are synthesized in parallel and then assembled to form the final product. slideshare.net This approach is highly efficient for the production of large peptides and small proteins. oup.com

The use of this compound is fully compatible with these strategies. A peptide fragment containing D-asparagine can be synthesized using this compound, ensuring the protection of the side-chain during fragment synthesis. When selecting fragments for condensation, it is crucial to choose coupling sites that minimize the risk of racemization. Coupling at a C-terminal glycine (B1666218) or proline residue is ideal, as these amino acids are not chiral or are less prone to racemization, respectively. peptide.com5z.com If a fragment must be activated at a C-terminal D-asparagine, stringent racemization-suppressing protocols must be employed.

The solubility of protected peptide fragments can be a significant challenge. peptide.com The xanthyl group on the asparagine side chain can influence the solubility of the fragment, which needs to be considered during the design and execution of the synthesis. peptide.com

Scalability Considerations for Large-Scale Peptide Production

The transition from laboratory-scale synthesis to large-scale production of peptides presents numerous challenges, including economic feasibility, process efficiency, and waste management. bachem.comgappeptides.comacs.org When utilizing this compound in a large-scale process, several factors must be considered.

Choice of Synthesis Method: While solid-phase peptide synthesis (SPPS) is common for research and smaller scales, liquid-phase peptide synthesis (LPPS) or a hybrid approach (combining SPPS for fragment synthesis and LPPS for coupling) can be more scalable and cost-effective for industrial production. bachem.comamericanpeptidesociety.orgthermofisher.com LPPS allows for easier scale-up and potentially higher yields for certain sequences, though purification can be more complex. americanpeptidesociety.org

Reagent and Solvent Consumption: Large-scale peptide synthesis consumes significant quantities of reagents and solvents, leading to high costs and substantial chemical waste. aiche.orgacs.org Optimizing the synthesis protocol to minimize the excess of this compound and coupling reagents is crucial. The development of greener synthesis protocols with reduced solvent usage and recyclable reagents is an active area of research. gappeptides.com

Purification: The purification of large quantities of synthetic peptides, especially complex ones, is a major bottleneck in the manufacturing process. biosynth.comneulandlabs.com The presence of deletion sequences or diastereomeric impurities resulting from incomplete reactions or racemization complicates purification. The use of high-quality this compound and optimized coupling protocols to minimize side reactions is essential for simplifying downstream purification by techniques such as preparative HPLC. neulandlabs.com

Process Automation and Control: For efficient and reproducible large-scale production, automated synthesizers are employed. bachem.com These systems allow for precise control over reaction parameters, which is critical for maintaining stereochemical integrity and minimizing side reactions when incorporating specialized amino acids like this compound. bachem.com

| Scalability Factor | Consideration for this compound |

| Synthesis Method | Compatibility with both SPPS and LPPS, with the choice depending on the target peptide and scale. americanpeptidesociety.org |

| Cost and Waste | High-purity starting material is essential to maximize yield and reduce purification costs. Optimization of reagent use is key. acs.org |

| Purification | Minimizing side reactions (racemization, dehydration) through proper use of the protected amino acid simplifies purification. neulandlabs.com |

| Automation | The solubility and reactivity of this compound must be compatible with automated synthesis protocols. bachem.com |

Vi. Future Directions in Boc D Asn Xan Oh Research and Application

Development of More Labile or Orthogonal Protecting Groups for D-Asparagine

The current xanthyl protecting group on D-asparagine is typically removed under the same acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc deprotection peptide.com. While effective, this limits its orthogonality, meaning it cannot be selectively removed independently of the N-terminal Boc group. Future research could focus on developing side-chain protecting groups for D-asparagine that offer enhanced lability or true orthogonality.

Enhanced Lability: Developing groups removable under milder acidic, basic, or neutral conditions would provide greater flexibility. For instance, protecting groups that can be cleaved by mild bases, light (photolabile groups), or enzymatic action would offer distinct advantages over TFA-labile groups.

Orthogonality: True orthogonality allows for selective manipulation of different parts of a molecule without affecting others. While the Fmoc/tBu strategy is a common orthogonal pair (base-labile Fmoc vs. acid-labile tBu) iris-biotech.debiosynth.com, the Boc/Xan combination, where both are TFA-labile, is less so. Research into asparagine side-chain protecting groups that are orthogonal to the Boc group, such as those removable by specific nucleophiles or different acid strengths, could significantly expand synthetic possibilities nih.govfiveable.me. Groups like the 1-tetralinyl or certain trialkoxybenzyl derivatives have been employed for asparagine protection, offering different cleavage conditions that might be explored for enhanced orthogonality ajol.infojournals.co.zagoogleapis.com.

Table 1: Comparison of Protecting Groups for D-Asparagine Side Chain

| Protecting Group | Removal Conditions | Orthogonality with Boc | Advantages | References |

| Xanthyl (Xan) | Trifluoroacetic acid (TFA) | Limited | Improves solubility; protects amide from dehydration during carbodiimide (B86325) activation | peptide.com |

| 1-Tetralinyl | TFMSA-TFA-thioanisole-EDT | Potentially improved | Used in Boc-SPPS; alternative cleavage conditions | ajol.infojournals.co.za |

| Trialkoxybenzyl (Tmob) | 95% TFA | Limited | Stable in DMF, good solubility | googleapis.com |

Automation and High-Throughput Methodologies Utilizing Boc-D-Asn(Xan)-OH Derivatives

Automated solid-phase peptide synthesis (SPPS) has revolutionized peptide production, enabling the rapid and reproducible synthesis of complex sequences creative-peptides.comnih.govaurorabiomed.com. This compound is compatible with Boc-based automated SPPS protocols peptide.com. Future research can focus on optimizing these automated platforms to fully exploit the properties of this derivative.

High-Throughput Synthesis: Developing protocols for automated synthesis of peptide libraries or complex peptides incorporating this compound can accelerate drug discovery and proteomic studies. This involves fine-tuning coupling and deprotection cycles for efficient incorporation.

Flow Chemistry Integration: Integrating this compound into automated flow peptide synthesis (AFPS) systems could offer further advantages in terms of speed, control, and reduced reagent consumption acs.org. AFPS allows for precise control over reaction parameters, potentially leading to higher yields and purities for peptides containing modified amino acids.

Process Optimization: Investigating specific parameters within automated synthesizers, such as reagent delivery rates, mixing efficiency, and temperature profiles, tailored for this compound, can lead to enhanced synthesis outcomes.

Exploration of Novel Reaction Conditions and Reagents for Enhanced Efficiency

Optimizing the coupling and deprotection steps is paramount for efficient peptide synthesis, especially when incorporating modified amino acids like this compound.

Advanced Coupling Reagents: The development of highly efficient and selective coupling reagents is ongoing. Reagents such as HATU, HCTU, and COMU, often used with additives like HOAt or HOBt, have demonstrated superior performance in forming peptide bonds, particularly with sterically hindered or "difficult" amino acids, and can minimize racemization jpt.comcreative-peptides.comuni-kiel.de. Future work could evaluate these or novel reagents specifically for coupling this compound to ensure maximal efficiency and minimal side-product formation, such as the dehydration of the asparagine side chain peptide.com.

Optimized Reaction Conditions: Exploring varied reaction conditions, including temperature, solvent systems, and reaction times, can significantly improve coupling yields. Microwave-assisted synthesis, for instance, has shown promise in reducing reaction times and enhancing efficiency in peptide synthesis advancedchemtech.comnih.gov.

Double Coupling Strategies: For challenging couplings, such as those involving sterically demanding amino acids or sequences prone to aggregation, employing a double coupling strategy (repeating the coupling step) can improve incorporation efficiency, albeit at the cost of increased reagent usage biotage.com. Research could identify specific sequences or conditions where double coupling is particularly beneficial for this compound.

Table 2: Key Peptide Coupling Reagents and Strategies

| Reagent Class / Strategy | Examples | Advantages | Considerations / Future Directions | References |

| Carbodiimides | DCC, EDC.HCl | Widely used, activate carboxyl | Can cause side reactions (racemization, dehydration); often used with additives (HOBt, HOAt) | jpt.comcreative-peptides.comuni-kiel.de |

| Phosphonium Salts | BOP, PyBOP | Efficient coupling | Can be expensive; potential side products | jpt.comuni-kiel.deuniurb.it |

| Uronium/Aminium Salts | HATU, HCTU, COMU, TBTU | High reactivity, minimize racemization; efficient for difficult sequences | Widely used, versatile | jpt.comcreative-peptides.comuni-kiel.de |

| Additives | HOBt, HOAt | Suppress racemization, enhance coupling rate | Crucial for difficult couplings; choice depends on specific amino acid and coupling reagent | jpt.comcreative-peptides.comuni-kiel.de |

| Microwave-Assisted | Integrated with coupling/deprotection | Reduces reaction times, improves yields | Potential for enhanced efficiency and faster synthesis cycles | advancedchemtech.comnih.gov |

| Double Coupling | Repeating the coupling step | Improves yield for challenging couplings (e.g., Arg) | Increases reagent and amino acid consumption; optimization needed for specific sequences or difficult amino acids like Asn(Xan) | biotage.com |

Green Chemistry Advancements in this compound Synthesis and Application

The peptide synthesis industry is increasingly adopting green chemistry principles to minimize environmental impact advancedchemtech.comnih.govacs.orgambiopharm.com. This involves reducing hazardous waste, using safer solvents, and improving atom economy.

Greener Solvents: Traditional SPPS often relies on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are classified as hazardous acs.orgtandfonline.com. Research into replacing these with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), bio-derived solvents like γ-valerolactone (GVL), or solvent mixtures incorporating anisole (B1667542) and N-octylpyrrolidone (NOP) is crucial acs.orgtandfonline.com. Future work could explore the compatibility and efficacy of these green solvents with this compound in coupling and deprotection steps.

Sustainable Synthesis of Derivatives: Developing greener synthetic routes for this compound itself, perhaps using biocatalysis or solvent-free methods, would align with sustainability goals.

Waste Reduction and Solvent Recycling: Implementing solvent recycling systems and optimizing reaction stoichiometry to minimize excess reagents are key strategies for reducing the environmental footprint of peptide synthesis involving this compound advancedchemtech.comambiopharm.com.

TFA-Free Cleavage Protocols: While the xanthyl group is removed by TFA, research into TFA-free cleavage and deprotection strategies for Boc-based SPPS could offer a greener alternative, provided they are compatible with the Xan group or lead to the development of similarly functional, TFA-cleavable groups.

Table 3: Common Green Solvents in Peptide Synthesis

| Solvent | Origin/Properties | Application in SPPS | Advantages | References |

| 2-MeTHF | Biomass-derived ether | Coupling/deprotection, washing | Greener alternative to DMF/DCM | acs.orgtandfonline.com |

| CPME | Cyclopentyl methyl ether | Coupling/deprotection, washing | Greener alternative to DMF/DCM | acs.org |

| GVL | γ-Valerolactone, biomass-derived | Washing | Greener alternative | acs.org |

| NMF | N-formylmorpholine | Washing | Greener alternative | acs.org |

| Anisole | Derived from plants | Washing, part of solvent mixtures | Renewable, environmentally sustainable | tandfonline.com |

| NOP | N-octylpyrrolidone | Part of solvent mixtures | Enhances resin swelling/solubilization | tandfonline.com |

| Water | Abundant, non-toxic | Potential solvent | Environmentally friendly, reduces waste | advancedchemtech.com |

| Ethanol | Sustainable alternative | Solvent | Reduces waste, improves safety | advancedchemtech.com |

Compound List

this compound

D-Asparagine

Boc-L-Asn(Xan)-OH

Boc-D-Gln(Xan)-OH

1-Tetralinyl

Trialkoxybenzyl (Tmob)

Fmoc

tBu

Boc

Bn

Alloc

Allyl

Cbz

DCC

EDC.HCl

HATU

HCTU

COMU

TBTU

HOBt

HOAt

PyBOP

BOP

TFA

TFMSA

Thioanisole

EDT

DMF

DCM

2-MeTHF

CPME

GVL

NMF

Anisole

NOP

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Boc-D-Asn(Xan)-OH in peptide chemistry?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu or Boc strategies. The xanthyl (Xan) group protects the side-chain amide of asparagine during synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and DEPT spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended). Mass spectrometry (MS) validates molecular weight. Ensure experimental details (e.g., solvent systems, coupling reagents) are documented for reproducibility .

Q. How does the Xan protecting group influence the solubility and reactivity of this compound in peptide synthesis?

- Methodological Answer : The Xan group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic and electron-deficient nature. Reactivity is modulated by steric hindrance, which may slow coupling rates. Optimize reaction conditions (e.g., using HOBt/DIC activation) to minimize racemization. Solubility profiles should be tested empirically via titration in solvent mixtures, with data recorded in tables (e.g., mg/mL in DMF vs. THF) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. For quantitative analysis, calibrate against a reference standard and report relative peak areas. Purity thresholds should align with ICH guidelines (e.g., ≤0.1% impurities). Stability data should include temperature-dependent degradation kinetics, formatted as Arrhenius plots .

Advanced Research Questions

Q. How can researchers mitigate racemization of this compound during prolonged coupling steps in SPPS?

- Methodological Answer : Racemization risk increases with extended reaction times and basic conditions. Implement real-time monitoring via circular dichroism (CD) or chiral HPLC. Use low-base coupling reagents (e.g., Oxyma Pure/DIC) and maintain temperatures ≤0°C. Compare enantiomeric excess (ee%) across conditions (e.g., 2-hour vs. 24-hour couplings) and statistically analyze variance (ANOVA) .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic deprotection conditions?

- Methodological Answer : Contradictions may arise from varying acid concentrations (TFA vs. HCl) or exposure times. Design a controlled study comparing deprotection efficiency (HPLC) and side reactions (e.g., tert-butyl carbamate cleavage). Use kinetic modeling (pseudo-first-order rate constants) to quantify degradation pathways. Cross-validate findings with FT-IR or LC-MS to identify byproducts .

Q. How should researchers design experiments to evaluate the compatibility of this compound with non-standard solvents in automated peptide synthesizers?

- Methodological Answer : Screen solvents (e.g., NMP, 2-MeTHF) for swelling efficiency of resin and coupling kinetics. Use a factorial design (e.g., 3x3 matrix: solvent × temperature × activation reagent). Measure coupling efficiency via Kaiser test or Fmoc deprotection monitoring. Report results in comparative tables, including error margins (SD/SE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.